

An In-depth Technical Guide to 2-Hydroxy-6-methylisonicotinic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-6-methylisonicotinic acid

Cat. No.: B1267078

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylisonicotinic acid, also known by its systematic name 2-hydroxy-6-methylpyridine-4-carboxylic acid, is a heterocyclic organic compound with the CAS number 86454-13-9. This substituted pyridine derivative serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its structural features, including a carboxylic acid group and a hydroxyl group on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of **2-Hydroxy-6-methylisonicotinic acid** is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

Property	Value	Reference(s)
CAS Number	86454-13-9	[1]
Molecular Formula	C ₇ H ₇ NO ₃	
Molecular Weight	153.14 g/mol	
Appearance	Solid	
Melting Point	>300 °C (literature)	[2]
Synonyms	2-Hydroxy-6-methylpyridine-4-carboxylic acid, 6-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid	[2]
InChI	1S/C7H7NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11)	
SMILES	Cc1cc(cc(O)n1)C(O)=O	

Safety Information:

2-Hydroxy-6-methylisonicotinic acid is classified as an irritant. The following hazard and precautionary statements are associated with this compound:

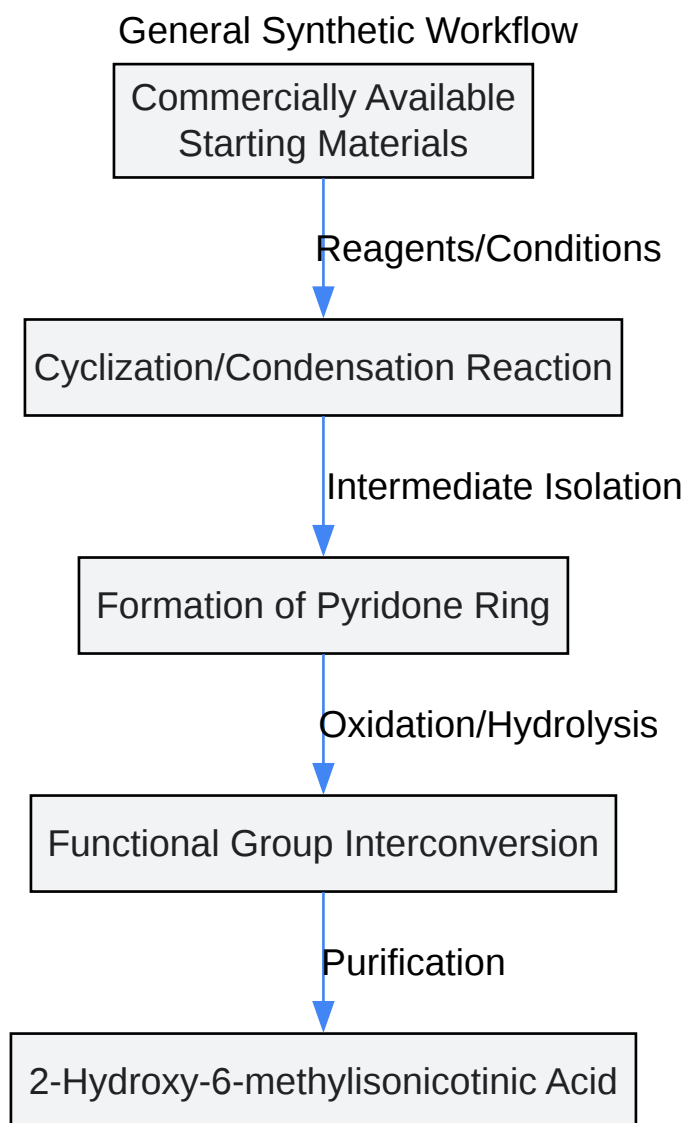
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Hydroxy-6-methylisonicotinic acid** is not readily available in the public domain, a potential synthetic route can be inferred from the synthesis of a closely related compound, 4-hydroxy-6-methylpyridin-2(1H)-one. This suggests that a multi-step synthesis starting from commercially available precursors is a feasible approach.

A plausible synthetic pathway could involve the following general steps, as illustrated in the workflow diagram below.



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Figure 1: A generalized workflow for the synthesis of **2-Hydroxy-6-methylisonicotinic acid**.

A more detailed, albeit speculative, experimental protocol is provided below. Note: This is a hypothetical procedure and would require optimization and validation in a laboratory setting.

Hypothetical Synthesis Protocol:

- Step 1: Synthesis of a Pyran-2-one Intermediate. Dehydroacetic acid can be hydrolyzed using a strong acid like sulfuric acid to yield 4-hydroxy-6-methyl-2H-pyran-2-one.[3]
- Step 2: Formation of the Pyridin-2(1H)-one Ring. The resulting pyran-2-one can be reacted with an ammonia source, such as aqueous ammonium hydroxide, to form 4-hydroxy-6-methylpyridin-2(1H)-one.[3]
- Step 3: Introduction of the Carboxylic Acid Moiety. This step would involve a selective functionalization at the 4-position of the pyridine ring. This could potentially be achieved through a multi-step process involving protection of the hydroxyl group, followed by a directed ortho-metalation and carboxylation, and subsequent deprotection. Alternatively, a Reimer-Tiemann or Kolbe-Schmitt type reaction, if applicable to this heterocyclic system, could be explored.
- Step 4: Isomer Separation and Purification. As the reaction in Step 3 might yield a mixture of isomers, purification by techniques such as recrystallization or column chromatography would be necessary to isolate the desired **2-hydroxy-6-methylisonicotinic acid**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Hydroxy-6-methylisonicotinic acid** is not widely published. However, based on its chemical structure, the following characteristic signals would be expected in its various spectra.

Expected Spectroscopic Features:

- ^1H NMR:
 - A singlet for the methyl group protons (around 2.0-2.5 ppm).
 - Two singlets or doublets for the aromatic protons on the pyridine ring.

- A broad singlet for the hydroxyl proton.
- A broad singlet for the carboxylic acid proton.
- ^{13}C NMR:
 - A signal for the methyl carbon.
 - Signals for the carbons of the pyridine ring, with those attached to the hydroxyl and carboxyl groups being significantly deshielded.
 - A signal for the carboxylic acid carbon.
- FTIR (cm^{-1}):
 - A broad O-H stretch from the carboxylic acid (around $2500\text{--}3300\text{ cm}^{-1}$).
 - A C=O stretch from the carboxylic acid (around 1700 cm^{-1}).
 - C=C and C=N stretching vibrations from the pyridine ring (in the $1400\text{--}1600\text{ cm}^{-1}$ region).
 - An O-H bend from the hydroxyl group.
- Mass Spectrometry:
 - The molecular ion peak (M^+) corresponding to its molecular weight (153.14 g/mol).
 - Fragmentation patterns characteristic of the loss of CO_2 , H_2O , and other small fragments.

Biological Activity and Applications in Drug Discovery

While specific biological data for **2-Hydroxy-6-methylisonicotinic acid** is limited, its structural motifs are present in molecules with known pharmacological activities. Pyridine carboxylic acid isomers, including isonicotinic acid derivatives, are known to be scaffolds for a wide range of therapeutic agents.^[4]

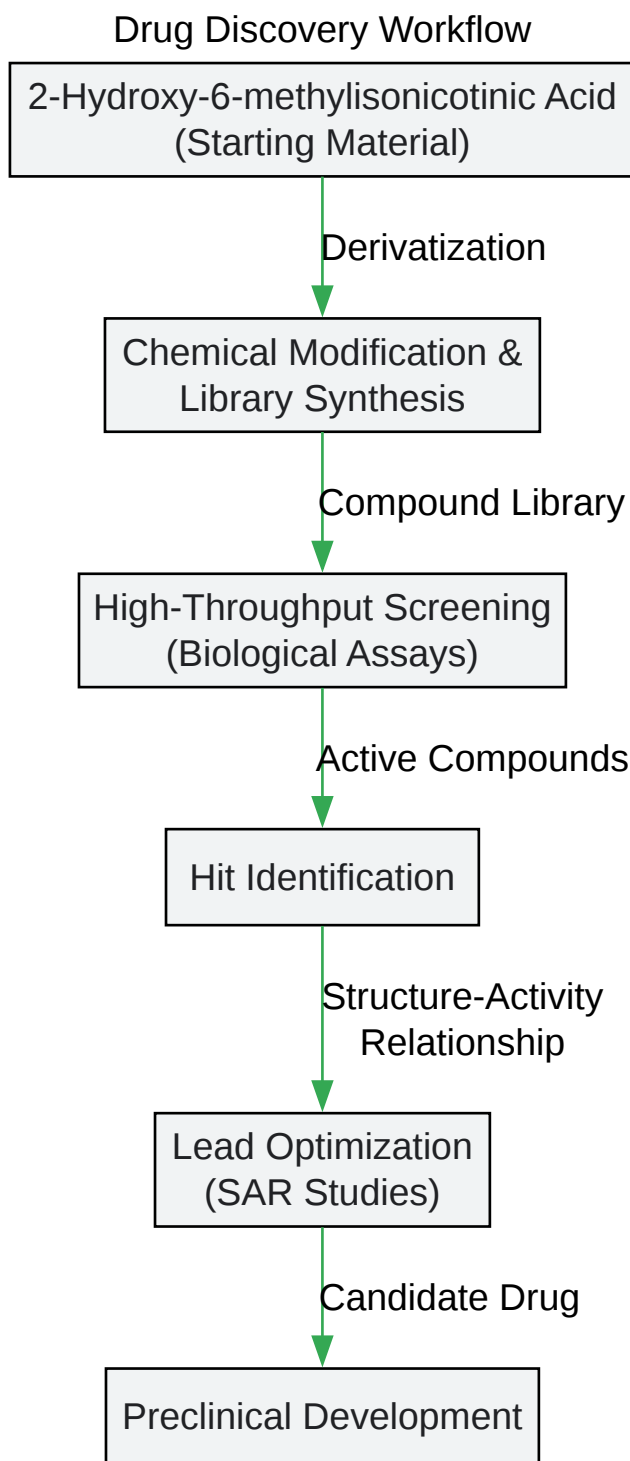
The related compound, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. This suggests that **2-Hydroxy-6-methylisonicotinic acid** could also serve as a valuable precursor for the development of enzyme inhibitors.

The potential biological activities and applications of this compound are rooted in its ability to be chemically modified at several positions, allowing for the exploration of structure-activity relationships (SAR). The carboxylic acid can be converted to amides, esters, and other functional groups, while the hydroxyl group can be derivatized to ethers or esters. The pyridine ring itself can also undergo further substitution.

Potential Therapeutic Areas:

- **Oncology:** As a building block for enzyme inhibitors targeting kinases or polymerases.
- **Neurological Disorders:** The pyridine core is a common feature in many centrally acting agents.^[4]
- **Infectious Diseases:** Nicotinic acid derivatives have shown antimicrobial and antifungal properties.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.



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Figure 2: A typical workflow for the use of **2-Hydroxy-6-methylisonicotinic acid** in a drug discovery program.

Conclusion

2-Hydroxy-6-methylisonicotinic acid is a promising heterocyclic building block with significant potential in the fields of pharmaceutical and agrochemical research. While detailed experimental and biological data for this specific compound are not extensively documented, its structural relationship to known bioactive molecules suggests a wide range of possible applications. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its utility in the development of novel and effective chemical entities. The information provided in this technical guide serves as a foundational resource for researchers and scientists interested in leveraging the chemical properties of this versatile compound.

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